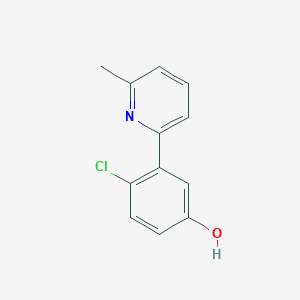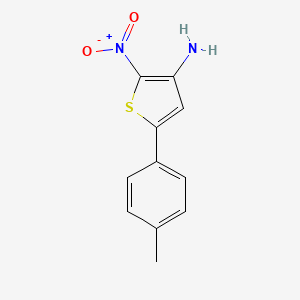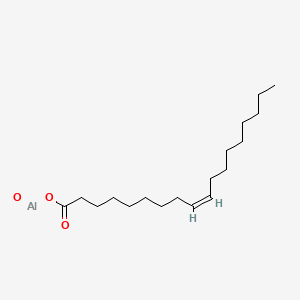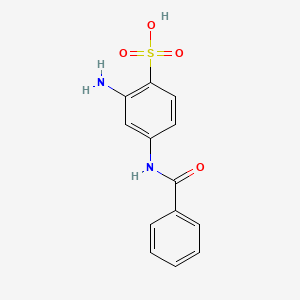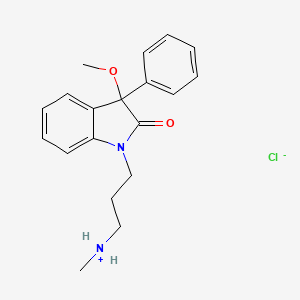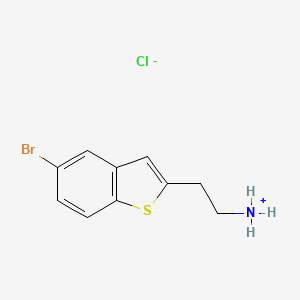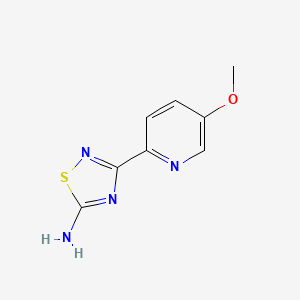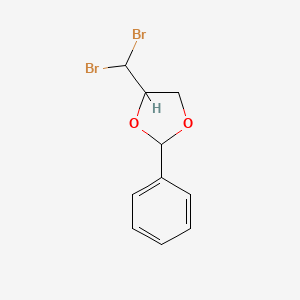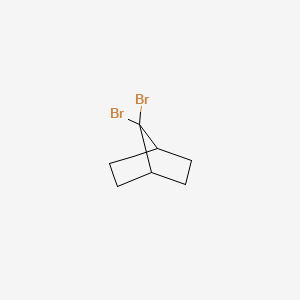
Dibromonorbornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromonorbornane is an organobromine compound derived from norbornane, a bicyclic hydrocarbon. It is characterized by the presence of two bromine atoms attached to the norbornane skeleton. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromonorbornane can be synthesized through the bromination of norbornene. The reaction typically involves the addition of bromine (Br₂) to norbornene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to norbornene in large reactors, ensuring efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dibromonorbornane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: this compound can undergo dehydrohalogenation to form norbornene or other unsaturated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form dibromonorbornanone or reduced to form norbornane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Elimination: Formation of norbornene or other alkenes.
Oxidation: Formation of dibromonorbornanone.
Reduction: Formation of norbornane.
Scientific Research Applications
Dibromonorbornane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibromonorbornane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows for selective reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dibromocyclohexane: Similar in structure but lacks the bicyclic framework of dibromonorbornane.
Dibromocamphor: Contains a similar bromine substitution pattern but has a different carbon skeleton.
Dibromobenzene: An aromatic compound with bromine substitutions on a benzene ring.
Uniqueness
This compound’s uniqueness lies in its bicyclic structure, which imparts distinct reactivity and stability compared to other dibromo compounds. Its rigid framework and specific substitution pattern make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
26637-71-8 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
7,7-dibromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Br2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
InChI Key |
WQLOPWOVROOXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


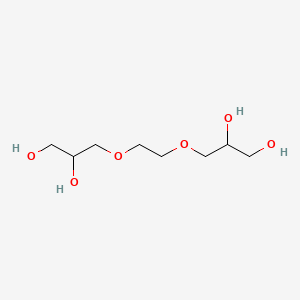
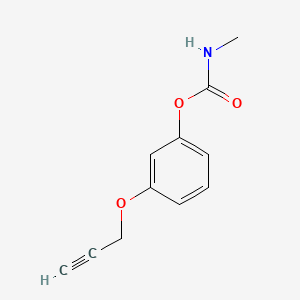
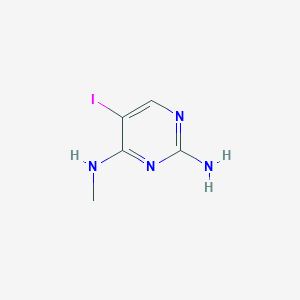
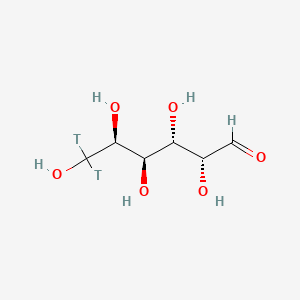
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
